[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
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Description
[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C₃₈H₅₂O₂₅ and its molecular weight is 908.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies : Complex polyhydroxylated compounds, similar to the one described, are often synthesized through multi-step chemical processes. For instance, practical synthesis methods have been developed for compounds like cotarnine, a degradation product of noscapine, using specific starting materials like methylenedioxy benzaldehyde, showcasing the intricate pathways involved in creating such complex molecules (Shirasaka et al., 1990).
Cross-Aldol Reactions : These compounds can be synthesized using cross-aldol reactions involving various aldehydes and ketones. For example, highly diastereoselective condensation has been achieved with specific reactants leading to the creation of complex polyhydroxylated quinolizidines (Schaller & Vogel, 2000).
Antibacterial and Enzyme Inhibitory Activities : Certain derivatives of complex polyhydroxylated compounds have shown promising antibacterial activity. Moreover, they exhibit inhibitory activities against enzymes like acetylcholinesterase and human carbonic anhydrase, which are significant in medical research (Budak et al., 2017).
Catalysis and Molecular Transformations : These compounds can be used in catalytic processes such as Prins-type cyclization of oxonium ions, which are central in synthesizing various complex molecular structures (Fráter et al., 2004).
Pharmacological Potential
Potential in Anticancer Research : Novel derivatives of complex polyhydroxylated compounds have been synthesized and evaluated for their anticancer activities, showing significant potential in the development of new anticancer drugs (Kocyigit et al., 2019).
Interaction with Biological Targets : These compounds can interact with various biological targets, indicating their potential use in designing drugs for specific diseases. For example, pyrazoline derivatives have been studied for their interaction with carbonic anhydrase and acetylcholinesterase enzymes, which are relevant in conditions like glaucoma and Alzheimer's disease (Ismail et al., 2008).
Properties
IUPAC Name |
[(3aS,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52O25/c1-14(39)46-11-22-25(49-16(3)41)28(52-19(6)44)32-35(57-22)62-37(9,60-32)48-13-24-27(51-18(5)43)30(31-34(56-24)55-21(8)54-31)59-38(10)61-33-29(53-20(7)45)26(50-17(4)42)23(12-47-15(2)40)58-36(33)63-38/h21-36H,11-13H2,1-10H3/t21?,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36+,37?,38?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXHPNMURYCURT-PDTDVYFFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2C(C(C(OC2O1)COC3(OC4C(C(C(OC4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC5(OC6C(C(C(OC6O5)COC(=O)C)OC(=O)C)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC3(O[C@H]4[C@H]([C@@H]([C@H](O[C@H]4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC5(O[C@H]6[C@H]([C@@H]([C@H](O[C@H]6O5)COC(=O)C)OC(=O)C)OC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52O25 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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